1-(2,3-dichlorophenyl)-N-methylmethanamine

lipophilicity chromatographic retention membrane permeability

1-(2,3-Dichlorophenyl)-N-methylmethanamine (syn. (2,3-dichlorobenzyl)methylamine, N-(2,3-dichlorobenzyl)-N-methylamine) is a secondary benzylamine characterized by a 2,3-dichloro substitution pattern on the phenyl ring and an N-methyl group.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 731827-07-9
Cat. No. B1299258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dichlorophenyl)-N-methylmethanamine
CAS731827-07-9
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C8H9Cl2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
InChIKeyGPHWXLUNCPECQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dichlorophenyl)-N-methylmethanamine (CAS 731827-07-9) — Procurement-Relevant Identity, Physicochemical Signature, and Research-Grade Specifications


1-(2,3-Dichlorophenyl)-N-methylmethanamine (syn. (2,3-dichlorobenzyl)methylamine, N-(2,3-dichlorobenzyl)-N-methylamine) is a secondary benzylamine characterized by a 2,3-dichloro substitution pattern on the phenyl ring and an N-methyl group [1]. Its molecular formula is C₈H₉Cl₂N (MW 190.07 g/mol), with a computed XLogP3-AA of 2.5, a topological polar surface area of 12 Ų, and a boiling point of approximately 242.8 °C at 760 mmHg . The compound is typically supplied as a free-base liquid at ≥95% purity (standard specification across multiple vendors) and is classified as a research chemical and synthetic intermediate . Its InChIKey is GPHWXLUNCPECQB-UHFFFAOYSA-N, and it is associated with 82 patent families, indicating broad industrial relevance [2].

Workflow
Synthetic intermediate and research chemical
Grade
Free-base liquid, supplier-standard purity context
Identity
2,3-dichlorophenyl N-methyl secondary benzylamine

Why 2,3-Dichloro-N-methylbenzylamine Cannot Be Replaced by Other Dichloro Positional Isomers Without Experimental Re-validation


Although all dichlorobenzyl methylamine positional isomers share the identical molecular formula (C₈H₉Cl₂N) and molecular weight (190.07 g/mol), they are not interchangeable in synthesis, pharmacological, or physicochemical contexts. The 2,3-dichloro arrangement confers distinct electronic, steric, and lipophilic properties compared to the 2,4-, 2,5-, 2,6-, or 3,4-dichloro analogs . For example, the computed/experimental LogP varies across isomers (2.58 for 2,3- vs. ~3.10 for 2,4- and 2,5-), directly affecting chromatographic retention, membrane permeability, and formulation behavior [1]. Critically, the 2,3-dichlorophenyl motif is an essential pharmacophoric element in the atypical antipsychotic aripiprazole (7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril), meaning that any isomer other than 2,3- would yield a structurally divergent — and regulatory non-compliant — final product if used as a synthetic intermediate [2]. Furthermore, the structurally related 2,3-dichloro-α-methylbenzylamine (DCMB/LY 78335) is a well-characterized, high-affinity inhibitor of phenylethanolamine N-methyltransferase (PNMT; Ki = 0.09 μM), an activity profile contingent on the 2,3-dichloro substitution pattern . These orthogonal lines of evidence demonstrate that generic substitution by other dichloro isomers is scientifically invalid without explicit, application-specific re-validation.

Target Isomer
2,3-Dichloro pattern with LogP ~2.58 and specific pharmacophoric utility for aripiprazole and PNMT scaffold research.
Regulatory identity context: the correct isomer is mandatory for pharmacopoeial compliance.
Substitute Isomers
2,4-, 2,5-, 2,6-, or 3,4-dichloro analogs have higher LogP values and distinct electronic profiles. SAR data suggest PNMT affinity may not transfer.
Isomer-specific LogP and boiling point shifts may alter chromatographic retention and permeability context.

Quantitative Differentiation Evidence for 1-(2,3-Dichlorophenyl)-N-methylmethanamine vs. Positional Isomer and α-Methyl Analogs


Lipophilicity (LogP) Differentiation: 2,3-Isomer vs. 2,4- and 2,5-Dichloro Isomers

The experimental LogP of 1-(2,3-dichlorophenyl)-N-methylmethanamine is 2.58, placing it between the 2,4-isomer (LogP = 3.10, computed) and the 2,5-isomer (LogP = 3.10, computed) [1]. The XLogP3-AA computed value from PubChem is 2.5 [2]. This ~0.5 log unit difference relative to the 2,4- and 2,5-isomers corresponds to an approximately threefold difference in the octanol-water partition coefficient, which directly impacts chromatographic retention time, predicted passive membrane permeability, and lipid bilayer partitioning in any assay or formulation context.

Lipophilicity Differentiation
Cross-study comparable
ΔLogP ≈ 0.5 units lower for 2,3-isomer (~3× lower partition coefficient)
Reported LogP shift may support isomer-specific retention and permeability context.
Values from independent databases; not a single head-to-head study.
lipophilicity chromatographic retention membrane permeability ADME

Boiling Point and Volatility Differentiation: 2,3-Isomer vs. 2,5-Isomer

The boiling point of the 2,3-isomer is reported as 242.8 °C at 760 mmHg, compared to 238.4 °C for the 2,5-isomer under the same conditions — a difference of approximately 4.4 °C . While modest, this ΔT_b is consistent across sources and is relevant for vacuum distillation purification protocols, where the 2,3-isomer requires a slightly higher temperature or lower pressure to achieve equivalent vapor pressure.

Boiling Point Differentiation
Data to verify
ΔT_b ≈ +4.4 °C for the 2,3-isomer
May support isomer verification during distillation-based purification protocols.
Boiling points from independent database entries.
boiling point distillation purification volatility

PNMT Inhibitor Scaffold Specificity: 2,3-Dichloro Substitution Is Essential for High-Affinity PNMT Inhibition in the α-Methyl Analog Series

The α-methyl analog of the title compound — 2,3-dichloro-α-methylbenzylamine (DCMB, LY 78335) — is a well-established, high-affinity inhibitor of human phenylethanolamine N-methyltransferase (PNMT) with a reported Ki of 0.09 μM in vitro . SAR studies in the benzylamine series have demonstrated that the 2,3-dichloro substitution pattern is critical for achieving nanomolar PNMT affinity; replacement or relocation of the chlorine atoms reduces potency substantially [1]. While the title compound itself (the N-methyl rather than α-methyl congener) has not been directly assayed for PNMT inhibition in peer-reviewed literature, the conserved 2,3-dichlorobenzyl core establishes it as a privileged scaffold for PNMT-targeted inhibitor development and as a synthetic precursor to DCMB-type inhibitors.

PNMT Scaffold Specificity
Class-level inference
DCMB analog Ki = 0.09 μM; conserved 2,3-dichlorobenzyl core is critical for affinity.
SAR context supports privileged scaffold for PNMT inhibitor research.
Title compound not directly assayed for PNMT inhibition.
PNMT epinephrine biosynthesis enzyme inhibition CNS research

Synthetic Utility as an Aripiprazole Intermediate: 2,3-Dichlorophenyl Moiety Is Structurally Mandatory

Aripiprazole (Abilify®) is chemically defined as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril [1]. The 2,3-dichlorophenylpiperazine intermediate — accessible via N-alkylation of 1-(2,3-dichlorophenyl)-N-methylmethanamine or via direct coupling of 2,3-dichlorophenyl precursors — is a mandatory building block in all major synthetic routes to aripiprazole [1][2]. Any other dichloro positional isomer (e.g., 2,4-, 2,5-, 3,4-) would produce a structurally distinct piperazine derivative and an entirely different final product, which would fail identity testing against the aripiprazole pharmacopoeial monograph. Multiple patents identify the 2,3-dichlorophenyl motif as essential and non-substitutable for aripiprazole and its analogs [1][3].

Aripiprazole Intermediate
Supporting evidence
Binary requirement: correct 2,3-isomer is structurally mandatory for pharmacopoeial identity.
Isomer-specific regulatory context for process chemistry and generic API manufacturing.
Per patent and monograph specifications.
aripiprazole antipsychotic intermediate process chemistry

Patent Landscape Differentiation: 2,3-Isomer Has Broad Industrial Protection Across 82 Patent Families

PubChemLite annotation data indicate that the 2,3-dichlorobenzyl methylamine scaffold (InChIKey GPHWXLUNCPECQB-UHFFFAOYSA-N) is referenced in 82 patent families, with 0 primary literature entries [1]. This patent-heavy profile — consistent with an industrially valuable intermediate rather than a extensively published biological probe — contrasts with several other dichloro isomers for which patent counts are substantially lower or dominated by primary literature. The high patent density suggests broad freedom-to-operate considerations and validates the compound's established role in commercial synthetic routes.

Patent Landscape
Supporting evidence
82 patent families reference the 2,3-isomer scaffold.
High patent density signals commercial relevance; may affect freedom-to-operate review.
PubChemLite patent count annotation.
patent landscape freedom to operate intellectual property pharmaceutical intermediates

Computed Physicochemical Profile: Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Differentiation

The computed physicochemical profile of the 2,3-isomer — XLogP3-AA = 2.5, TPSA = 12 Ų, HBD = 1, HBA = 1, rotatable bonds = 2, MW = 190.07 g/mol — places it within favorable oral drug-like space (zero Rule-of-5 violations) and suggests moderate CNS permeability potential [1]. By comparison, the 2,4-isomer has a higher computed LogP (~3.10) and the same TPSA, which shifts its CNS MPO desirability score lower due to increased lipophilicity penalty. These computed differences, while modest, may be meaningful in early-stage medicinal chemistry triage where multi-parameter optimization scores are used to rank building blocks or fragment libraries.

Drug-Likeness & CNS MPO
Supporting evidence
2,3-isomer has lower XLogP3 (2.5) vs. 2,4-/2,5-isomers (~3.1); zero Ro5 violations.
Reported lower lipophilicity may reduce off-target promiscuity risk in computational triage.
CNS MPO inferred from computed descriptors.
drug-likeness CNS MPO physicochemical descriptors lead optimization

Procurement-Guiding Application Scenarios for 1-(2,3-Dichlorophenyl)-N-methylmethanamine (CAS 731827-07-9)


Aripiprazole Intermediate Manufacturing and Generic API Process Development

In the multi-step synthesis of aripiprazole, the 2,3-dichlorophenyl moiety is incorporated via 1-(2,3-dichlorophenyl)piperazine, which can be derived from 1-(2,3-dichlorophenyl)-N-methylmethanamine or its hydrochloride salt [1]. Procurement of the correct 2,3-isomer at ≥95% purity (standard commercial specification) is mandatory for regulatory compliance; any other dichloro isomer will produce a non-identical final product that fails pharmacopoeial identity and impurity testing. Multiple patent-protected routes (CN101068789B, EP1812395B1) explicitly require the 2,3-dichlorophenyl substitution pattern [1][2].

PNMT Inhibitor SAR Exploration and CNS Tool Compound Synthesis

The 2,3-dichlorobenzyl scaffold is a validated privileged structure for phenylethanolamine N-methyltransferase (PNMT) inhibition, as demonstrated by the high-affinity tool compound DCMB/LY 78335 (Ki = 0.09 μM) . While the N-methyl analog itself has not been directly profiled in peer-reviewed PNMT assays, it serves as a key synthetic precursor for the preparation of α-methyl, α-ethyl, and other N-alkyl variants in SAR campaigns. Researchers developing novel PNMT inhibitors for CNS applications should specify the 2,3-dichloro isomer exclusively, as SAR evidence indicates that alternative substitution patterns yield substantially reduced or abolished PNMT affinity [3].

Chromatographic Method Development and Reference Standard Qualification

The distinct LogP (2.58) and boiling point (242.8 °C) of the 2,3-isomer, relative to other dichloro positional isomers, make it suitable as a reference standard for HPLC/GC method development and isomer-specific impurity profiling [4]. Analytical laboratories developing purity methods for aripiprazole intermediates or PNMT inhibitor candidates can use the target compound to establish relative retention times and resolution factors that distinguish the 2,3-isomer from the 2,4-, 2,5-, and 2,6-dichloro impurities that may arise during synthesis.

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 190.07 Da, XLogP3 of 2.5, and only 2 rotatable bonds, the 2,3-isomer satisfies fragment library criteria (MW < 250, cLogP < 3.5) and offers a chlorine-substituted aromatic scaffold suitable for X-ray crystallography or surface plasmon resonance (SPR)-based fragment screening campaigns [5]. Its lower lipophilicity relative to the 2,4- and 2,5-isomers may reduce non-specific binding artifacts in biophysical assays, making it a preferred fragment choice for target-based screening.

Application
Selection Property
Validation Focus
Aripiprazole intermediate manufacturing
Isomer identity and purity context
Pharmacopoeial identity and impurity profiling
PNMT inhibitor SAR studies
2,3-Dichloro scaffold requirement
Scaffold-affinity context for CNS tool compound synthesis
Chromatographic method development
Distinct LogP and boiling point
Isomer-specific retention time and resolution review
Fragment-based drug discovery (FBDD)
Low molecular weight and lipophilicity
Non-specific binding artifact context in biophysical assays

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